molecular formula C17H20N2O B2490308 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one CAS No. 1203661-42-0

1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B2490308
CAS No.: 1203661-42-0
M. Wt: 268.36
InChI Key: BJWSFPLKUDVAMS-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylhydrazine Derivative: The starting material, 4-(tert-butyl)benzaldehyde, reacts with phenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the indazole core.

    Oxidation: The indazole derivative is then oxidized to introduce the ketone functionality at the 4-position.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the tert-butyl group.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

1-(4-(tert-Butyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one can be compared with other indazole derivatives, such as:

    1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one: Lacks the tert-butyl group, which can affect its reactivity and biological activity.

    1-(4-Methylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.

    1-(4-Chlorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one:

The uniqueness of this compound lies in the presence of the tert-butyl group, which can enhance its stability, lipophilicity, and ability to interact with specific biological targets.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20)14(15)11-18-19/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWSFPLKUDVAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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